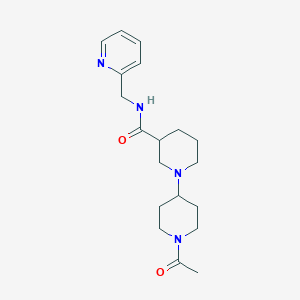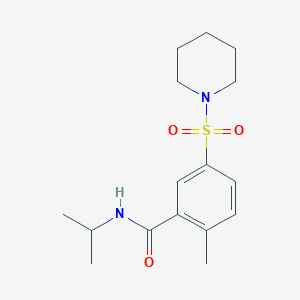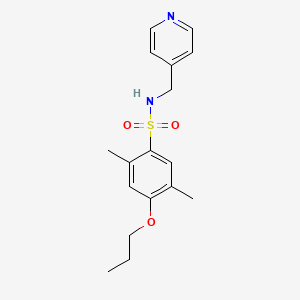
1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-Acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as ABPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABPC belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to have a neuroprotective effect and can protect against neuronal damage caused by oxidative stress. Additionally, this compound has been found to have a potential role in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways. This compound has been found to inhibit the production of inflammatory cytokines and mediators, such as TNF-α and IL-6. This compound also modulates the activity of various enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Additionally, this compound has been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. This compound also has a neuroprotective effect and can protect against neuronal damage caused by oxidative stress. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer. Additionally, this compound has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more effective formulations of this compound that can improve its bioavailability. Another area of research is the investigation of the potential role of this compound in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways.
Synthesemethoden
The synthesis of 1'-acetyl-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with acetic anhydride and pyridine-2-carboxaldehyde in the presence of a catalyst. The resulting product is this compound, which is obtained by purification and isolation using standard techniques.
Eigenschaften
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-15(24)22-11-7-18(8-12-22)23-10-4-5-16(14-23)19(25)21-13-17-6-2-3-9-20-17/h2-3,6,9,16,18H,4-5,7-8,10-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOACJCKNJOZLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5319414.png)
![2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-6-methylnicotinamide](/img/structure/B5319417.png)
![1-acetyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-piperidinecarboxamide](/img/structure/B5319430.png)
![5-[4-(diethylamino)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5319439.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319472.png)
![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5319475.png)
![1'-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319483.png)
![N-(3-methylphenyl)-2-(2-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B5319491.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5319500.png)
![N~3~-methyl-N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5319505.png)
![N-[2-(2-furylmethyl)cyclohexyl]-3-phenylpropanamide](/img/structure/B5319509.png)